molecular formula C20H12O4 B8040534 3,7-Diphenylpyrano[4,3-c]pyran-1,5-dione CAS No. 18596-07-1

3,7-Diphenylpyrano[4,3-c]pyran-1,5-dione

Cat. No.: B8040534
CAS No.: 18596-07-1
M. Wt: 316.3 g/mol
InChI Key: WUBQBGOTTZOMTK-UHFFFAOYSA-N
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Description

3,7-Diphenylpyrano[4,3-c]pyran-1,5-dione is an organic compound with the chemical formula C20H12O4. It is also known as 3,7-diphenyl-2H,6H-[1,3]dioxepino[5,2,1-de]pyran-1,5-dione. This compound is characterized by its pyrano[4,3-c]pyran ring system, which is substituted with phenyl groups at the 3 and 7 positions. It typically appears as a white to light yellow solid and is soluble in organic solvents such as chloroform and dimethyl sulfoxide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Diphenylpyrano[4,3-c]pyran-1,5-dione can be achieved through various methods, often starting from precursors with the appropriate functional groups. One common approach involves the cyclization of diphenylacetylene derivatives under acidic or basic conditions. For example, the reaction of diphenylacetylene with maleic anhydride in the presence of a Lewis acid catalyst can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,7-Diphenylpyrano[4,3-c]pyran-1,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,7-Diphenylpyrano[4,3-c]pyran-1,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-Diphenylpyrano[4,3-c]pyran-1,5-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo hydrolysis to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The specific pathways and molecular targets involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 5,5′-Diphenylbifuranylidenedione
  • 3,7-Diphenylpyrano[3,4-c]pyrrole
  • 3,7-Diphenylpyrano[4,3-c]pyran-1,5-dione derivatives

Uniqueness

This compound is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and physical properties.

Properties

IUPAC Name

3,7-diphenylpyrano[4,3-c]pyran-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O4/c21-19-16-12-18(14-9-5-2-6-10-14)24-20(22)15(16)11-17(23-19)13-7-3-1-4-8-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBQBGOTTZOMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C(OC3=O)C4=CC=CC=C4)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40774516
Record name 3,7-Diphenylpyrano[4,3-c]pyran-1,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40774516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18596-07-1
Record name 3,7-Diphenylpyrano[4,3-c]pyran-1,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40774516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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